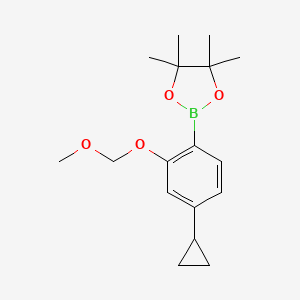![molecular formula C8H6FN3O2 B13936391 5-Fluoro-6-methoxypyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13936391.png)
5-Fluoro-6-methoxypyrido[3,4-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-6-methoxypyrido[3,4-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[3,4-d]pyrimidine family
Méthodes De Préparation
The synthesis of 5-Fluoro-6-methoxypyrido[3,4-d]pyrimidin-4(3H)-one typically involves the directed lithiation of 2-substituted 5-aminopyridine derivatives. The process includes the following steps :
Directed Lithiation: Boc or pivaloyl derivatives of 2-substituted 5-aminopyridines are treated with BuLi–TMEDA in diethyl ether at –10 °C to form 4-lithio derivatives.
Quenching: The 4-lithio derivatives are quenched with CO₂ to yield the corresponding C-4 carboxylic acids.
Hydrolysis: The protecting groups are hydrolyzed using either TFA or aqueous KOH to produce 2-substituted 5-aminopyridine-4-carboxylic acids.
Cyclization: The carboxylic acids are then reacted with formamide or formamidine acetate to form the desired pyrido[3,4-d]pyrimidin-4(3H)-one derivatives.
Analyse Des Réactions Chimiques
5-Fluoro-6-methoxypyrido[3,4-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy positions, using reagents like sodium methoxide or potassium fluoride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-Fluoro-6-methoxypyrido[3,4-d]pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Biological Research: It is used in the study of enzyme inhibition and protein interactions.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 5-Fluoro-6-methoxypyrido[3,4-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways .
Comparaison Avec Des Composés Similaires
Similar compounds to 5-Fluoro-6-methoxypyrido[3,4-d]pyrimidin-4(3H)-one include:
6-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure but differ in their substituents, which can affect their biological activity.
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds have a thieno ring fused to the pyrimidine core and are studied for their antimycobacterial activity.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H6FN3O2 |
|---|---|
Poids moléculaire |
195.15 g/mol |
Nom IUPAC |
5-fluoro-6-methoxy-3H-pyrido[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H6FN3O2/c1-14-8-6(9)5-4(2-10-8)11-3-12-7(5)13/h2-3H,1H3,(H,11,12,13) |
Clé InChI |
SSHJRIBHFDAOLG-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=C2C(=C1F)C(=O)NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl 4-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate](/img/structure/B13936322.png)
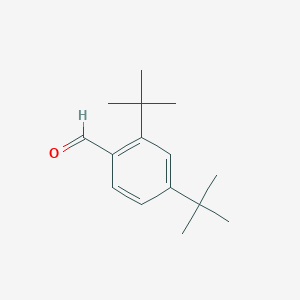

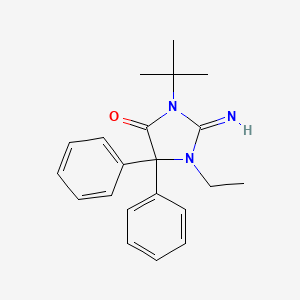
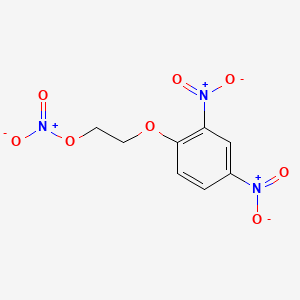

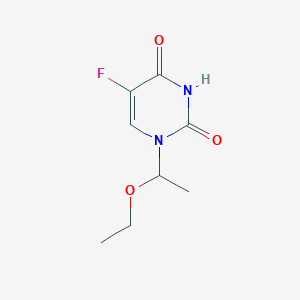

![Benzyl [3-fluoro-4-(4-hydroxymethyl-pyrazol-1-yl)-phenyl]-carbamate](/img/structure/B13936370.png)

![2-{[(4-chlorophenyl)sulfonyl]amino}-4-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B13936387.png)
![2-[5-Chloro-6-fluoro-4-(methoxymethoxy)naphthalen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13936399.png)
